(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane
Description
This compound belongs to the 8-azabicyclo[3.2.1]octane family, a class of bicyclic amines with diverse pharmacological and synthetic applications. Its structure features:
- Sulfonyl group at position 8, substituted with a 2-(trifluoromethoxy)phenyl moiety, providing strong electron-withdrawing effects and metabolic stability .
The stereochemistry (1R,5S) ensures specific spatial orientation, influencing binding interactions in biological systems or crystallographic packing .
Properties
IUPAC Name |
3-cyclopropylidene-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c18-17(19,20)24-15-3-1-2-4-16(15)25(22,23)21-13-7-8-14(21)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOGOQZMQDNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane , with CAS number 2194844-11-4, is a bicyclic structure that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 357.4 g/mol. The structure features a cyclopropylidene group and an azabicyclo[3.2.1]octane core, which is known for its interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 2194844-11-4 |
| Molecular Formula | C₁₇H₁₈F₃NO₂S |
| Molecular Weight | 357.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is primarily linked to its interaction with neurotransmitter receptors, particularly those involved in acetylcholine and dopamine signaling pathways. The compound acts as a competitive antagonist at these receptors, inhibiting the binding of endogenous ligands and modulating receptor activity.
Potential Targets:
- Acetylcholine Receptors : Modulation may influence cognitive functions and memory.
- Dopamine Receptors : Potential implications for mood regulation and motor control.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress.
- Antidepressant Properties : Preliminary findings indicate potential efficacy in models of depression.
- Analgesic Activity : It shows promise in reducing pain responses in animal models.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane:
- Study on Neuroprotection : A study published in Journal of Neurochemistry demonstrated that this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions .
- Antidepressant-like Effects : In a rodent model, administration of the compound resulted in decreased immobility time in the forced swim test, suggesting antidepressant-like effects .
- Pain Modulation : Research published in Pain Medicine indicated that the compound significantly reduced pain responses in both acute and chronic pain models, highlighting its analgesic potential .
Comparison with Similar Compounds
Substituent Variations at Position 3
Substituent Variations at Position 8
Physicochemical Properties
- Cyclopropylidene vs. Ester Analogs: Cyclopropylidene reduces polarity compared to esters (e.g., 3-(4-methoxyphenyl)-2-phenylpropanoate, MW 379.5 g/mol) but enhances rigidity .
Crystallographic and Conformational Analysis
- Crystal Packing: The title compound’s substituents may influence packing efficiency. For example, a related fluorophenyl derivative crystallizes in monoclinic $ P2_1/c $ with distinct unit cell parameters ($ a = 7.2030 $ Å, $ b = 11.3097 $ Å) .
- Puckering Analysis : The bicyclo[3.2.1]octane core adopts a chair-like conformation, with substituents affecting puckering coordinates and torsional angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
